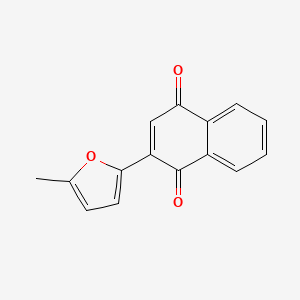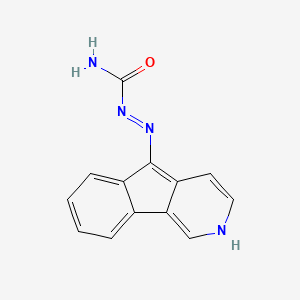![molecular formula C13H9NO4 B11869285 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an amino group and two hydroxyl groups, which contribute to its reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one typically involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds. A key step in the synthesis is the Diels-Alder cycloaddition followed by oxidative aromatization . Another method involves the Hurtley reaction, which combines copper and base to achieve the desired product .
Industrial Production Methods
For industrial-scale production, a scalable synthesis method has been developed. This method involves the use of the Hurtley reaction, which has been optimized to increase the overall yield and reduce the number of steps required .
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it affects the levels of cyclic nucleotides in cells, which in turn influences various cellular processes . The compound’s ability to interact with these targets is due to its unique structure, which allows it to bind effectively to the active sites of enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Urolithin A: A hydroxylated derivative of benzo[c]chromen-6-one known for its antioxidant properties.
Ellagic Acid: A precursor to urolithins, with a wide range of pharmacological activities.
Uniqueness
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other benzo[c]chromen-6-one derivatives .
Propiedades
Fórmula molecular |
C13H9NO4 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
8-amino-1,2-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H9NO4/c14-6-1-2-7-8(5-6)13(17)18-10-4-3-9(15)12(16)11(7)10/h1-5,15-16H,14H2 |
Clave InChI |
CIBLWEYTLAIXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=O)OC3=C2C(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)

![1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B11869238.png)
![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)


![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)


![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)
